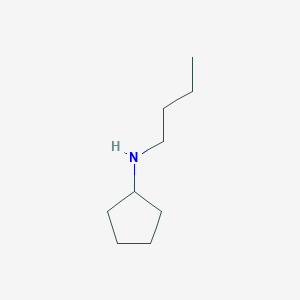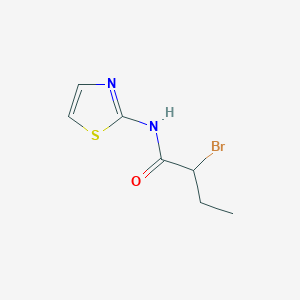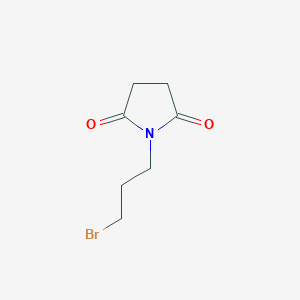
3,4-Diethoxy-2-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Diethoxy-2-fluoroaniline is an organic compound with the molecular formula C10H14FNO2 and a molecular weight of 199.23 g/mol . It is characterized by the presence of two ethoxy groups and one fluoro group attached to an aniline ring. This compound is used in various chemical syntheses and has applications in scientific research.
Mécanisme D'action
Target of Action
Fluoroanilines, in general, are known to interact with various enzymes and proteins within the cell
Mode of Action
Fluoroanilines are known to interact with their targets through the formation of covalent bonds, often resulting in the inhibition of the target’s function . The presence of fluorine can enhance the stability and metabolic resistance of the compound, potentially altering its interaction with its targets .
Biochemical Pathways
Fluoroanilines can influence various metabolic pathways, depending on their specific targets . The downstream effects can include alterations in cellular metabolism, signaling, and function .
Pharmacokinetics
The presence of fluorine in the molecule can enhance its metabolic stability, potentially influencing its bioavailability
Result of Action
Depending on its specific targets and mode of action, the compound could potentially alter cellular functions and processes
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,4-Diethoxy-2-fluoroaniline . Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,4-dichloroaniline with a fluorinating agent to replace the chlorine atoms with fluorine . The resulting intermediate is then subjected to ethoxylation under controlled conditions to yield 3,4-Diethoxy-2-fluoroaniline.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and quality control to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Diethoxy-2-fluoroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The ethoxy and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium ethoxide (NaOEt) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
3,4-Diethoxy-2-fluoroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Diethoxyaniline: Lacks the fluoro group, which can affect its chemical properties and reactivity.
2-Fluoroaniline: Lacks the ethoxy groups, resulting in different reactivity and applications.
3,4-Dimethoxy-2-fluoroaniline: Similar structure but with methoxy groups instead of ethoxy, leading to variations in chemical behavior.
Uniqueness
3,4-Diethoxy-2-fluoroaniline is unique due to the presence of both ethoxy and fluoro groups, which confer distinct chemical properties and reactivity. This combination makes it valuable in various synthetic and research applications .
Propriétés
IUPAC Name |
3,4-diethoxy-2-fluoroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2/c1-3-13-8-6-5-7(12)9(11)10(8)14-4-2/h5-6H,3-4,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCYUUBWAKJWEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)N)F)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541283 |
Source


|
| Record name | 3,4-Diethoxy-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95825-88-0 |
Source


|
| Record name | 3,4-Diethoxy-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Biotin-[2-(2-pyridyldithio)ethylamide]](/img/structure/B1282680.png)






